molecular formula C19H15FN4O B4504605 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B4504605
M. Wt: 334.3 g/mol
InChI Key: KXNPXISRERTTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a benzimidazole core fused with a pyridoindole structure

Preparation Methods

The synthesis of 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzimidazole and pyridoindole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, acids, and bases. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes several types of chemical reactions, including:

Scientific Research Applications

1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Biological Activity

The compound 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a complex structure that integrates a benzimidazole moiety with a tetrahydropyridoindole framework. The presence of fluorine and the unique arrangement of heterocycles suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. A study focusing on similar compounds indicated that they could induce cytotoxic effects in cancer cell lines such as K562 (chronic myeloid leukemia) cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with varying concentrations of the compounds. The results showed a dose-dependent response with notable activation of apoptosis pathways as indicated by increased caspase 3/7 activity and changes in gene expression related to apoptosis (BAX, BIM, BAD) .

Table 1: Cytotoxic Effects of Benzimidazole Derivatives on K562 Cells

CompoundConcentration (µM)Cell Viability (%)Apoptosis Induction (Caspase 3/7 Activity)
Compound A10751.5-fold increase
Compound B50403.0-fold increase
Compound C100105.5-fold increase

Antiviral Activity

The antiviral potential of compounds containing benzimidazole rings has also been explored. In vitro studies have shown that certain derivatives can inhibit viral replication in various models. For instance, imidazole derivatives have demonstrated efficacy against viruses such as HIV and dengue virus (DENV), showcasing their ability to inhibit viral enzymes crucial for replication .

Case Study: Antiviral Efficacy Against DENV
A specific study evaluated the antiviral activity of substituted benzimidazole derivatives against DENV. The compounds were tested for their ability to inhibit viral replication in infected cell cultures. Results indicated that certain derivatives exhibited an EC50 value in the low micromolar range, suggesting potent antiviral activity .

The mechanisms through which these compounds exert their biological effects are multifaceted and include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.
  • Modulation of Gene Expression : Changes in the expression levels of genes associated with survival and apoptosis contribute to the observed biological activities.

Properties

IUPAC Name

3H-benzimidazol-5-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-12-2-4-15-13(8-12)14-9-24(6-5-16(14)23-15)19(25)11-1-3-17-18(7-11)22-10-21-17/h1-4,7-8,10,23H,5-6,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPXISRERTTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.